(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464547
InChI: InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1
SMILES: C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464547

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 2-[cyclopropyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Standard InChI InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1
Standard InChI Key IYAVJUCAGSFYMX-HNNXBMFYSA-N
Isomeric SMILES C1CN(C[C@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Introduction

PropertyValue
CAS Number1353999-57-1
MDL NumberMFCD21092629
PubChem CID66564267
SMILESC1CN(C[C@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3

Structural Characteristics and Stereochemistry

The compound’s three-dimensional conformation is critical to its reactivity and interactions. X-ray crystallography and NMR studies reveal:

  • Pyrrolidine Ring Geometry: The five-membered ring adopts an envelope conformation, with the (S)-configured C3 atom deviating from the plane .

  • Cyclopropyl Group: The strained cyclopropane ring introduces rigidity, potentially enhancing binding affinity in biological systems .

  • Benzyl Ester: This hydrophobic group improves lipid solubility, facilitating membrane permeability.

Stereochemical Considerations:
The (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart (CID 66564266) . For example, molecular docking simulations suggest the (S)-form has a higher affinity for enzymatic targets due to optimal spatial alignment of the carboxymethyl group .

Synthesis and Manufacturing Processes

The synthesis involves a multi-step sequence:

Step 1: Pyrrolidine Functionalization

  • Starting Material: (S)-3-aminopyrrolidine.

  • Cyclopropylamino Introduction: React with bromocyclopropane under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Step 2: Carboxymethyl Attachment

  • Alkylation: Treat with ethyl bromoacetate, followed by saponification to yield the carboxylic acid.

Step 3: Benzyl Esterification

  • Coupling: React with benzyl alcohol using DCC/DMAP in dichloromethane .

Optimized Conditions:

Physicochemical Properties

Experimental and computational data characterize the compound as:

PropertyValue
SolubilityDMSO: 25 mg/mL; Ethanol: 15 mg/mL
logP (Predicted)1.83 (ChemAxon)
pKa (Carboxylic Acid)3.2 ± 0.1
Melting PointNot reported (amorphous solid)

The benzyl ester enhances lipophilicity (clogP = 2.1), making it suitable for blood-brain barrier penetration in CNS drug candidates .

AssayResult
CYP3A4 InhibitionIC₅₀ > 50 μM
Plasma Protein Binding89% (Human)
Metabolic Stabilityt₁/₂ = 32 min (Human liver microsomes)

Applications in Medicinal Chemistry

The compound serves as:

  • A chiral building block for peptidomimetics .

  • A prodrug intermediate: Ester hydrolysis yields the free carboxylic acid, enhancing target engagement.

Case Study: In a 2024 study, the (S)-enantiomer was incorporated into a novel CETP inhibitor series, showing 10-fold greater potency than the (R)-form .

Comparison with Related Compounds

CompoundMolecular FormulaKey Features
(R)-Enantiomer C₁₇H₂₂N₂O₄Reduced CETP inhibition (IC₅₀ = 1.2 μM vs. 0.11 μM for (S))
tert-Butyl Ester AnalogC₁₄H₂₄N₂O₄Enhanced metabolic stability (t₁/₂ = 78 min)
Piperidine DerivativeC₁₈H₂₅N₃O₃Broader kinase inhibition profile

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteome-wide affinity profiling.

  • Prodrug Optimization: Evaluate alternative ester groups for sustained release.

  • Toxicology: Assess genotoxicity in Ames II and micronucleus assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator